2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
“2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287331-13-7 . It has a molecular weight of 242.58 . It is a powder in physical form and is typically stored at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis process involves a series of chemical reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The compound can be synthesized by chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O and dimethyl sulfoxide under certain conditions .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It is slightly soluble in water . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .Scientific Research Applications
Metalations and Functionalizations
The compound has been used in studies exploring regioexhaustive functionalization. For example, 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine were converted into carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Cottet et al., 2004).
Amino-Imino Tautomerism Studies
Research on amino-imino tautomerism in derivatives, including the hydrochlorides of aminopyridine-3-carboxylates, sheds light on the structural dynamics of these compounds. This research is crucial for understanding chemical properties and reactivity (Smrčková et al., 1994).
Selective Metalation and Carboxylation
The compound has been subject to selective metalation and carboxylation studies, showing optional site selectivity, which is significant for targeted chemical synthesis (Schlosser & Marull, 2003).
Synthesis of Trifluoromethyl-Substituted Pyridinecarboxylic Acids
This compound is integral in the synthesis of various trifluoromethyl-substituted pyridinecarboxylic acids. Such synthesis is vital for the development of new pharmaceuticals and materials (Cottet et al., 2003).
Practical Synthesis Applications
Its practical synthesis process has been described, indicating its potential for large-scale production in pharmaceutical and chemical industries (Li et al., 2010).
Combinatorial Chemistry
The compound has applications in combinatorial chemistry, particularly in generating libraries of fused pyridine-4-carboxylic acids, useful in drug discovery and development (Volochnyuk et al., 2010).
Mechanism of Action
While the specific mechanism of action for “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is not mentioned in the search results, trifluoromethylpyridines have been found to have various applications in the agrochemical and pharmaceutical industries . For instance, some trifluoromethylpyridines have been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXBQHUEJZZEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287331-13-7 |
Source
|
Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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